Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
Description
Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a pyrimidine derivative featuring a 5-chloro-substituted pyrimidin-4-yl carbonyl core linked to a benzoate ester via an amide bond. The 2-fluorobenzyl thioether group at the pyrimidine-2-position distinguishes it from structurally related compounds.
Properties
Molecular Formula |
C20H15ClFN3O3S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
methyl 4-[[5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H15ClFN3O3S/c1-28-19(27)12-6-8-14(9-7-12)24-18(26)17-15(21)10-23-20(25-17)29-11-13-4-2-3-5-16(13)22/h2-10H,11H2,1H3,(H,24,26) |
InChI Key |
XKCUBMPHRUKEFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the thio group, and esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple the pyrimidine ring with the benzyl thio group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Core Pyrimidine Derivatives with Varied Thioether Substituents
The thioether substituent at the pyrimidine-2-position is a critical site for structural diversification. Key analogs include:
Key Observations :
Analogs Lacking Thioether Functionality
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate () lacks the thioether group, replacing it with a direct carbamoyl linkage. Crystallographic data reveal intermolecular N–H⋯N hydrogen bonds and C–Cl⋯O interactions, which stabilize its solid-state structure . In contrast, the target compound’s thioether group may introduce steric hindrance, altering crystal packing or biological target engagement.
Esters and Amides in Agrochemical Contexts
Compounds like tribenuron-methyl and metsulfuron-methyl () share benzoate ester moieties, which are critical for hydrolytic stability and bioavailability in pesticides. While these analogs feature sulfonylurea or triazine cores instead of pyrimidines, the ester group’s role in prodrug activation or sustained release may parallel the target compound’s design .
Biological Activity
Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structure:
- Chemical Formula : CHClF NOS
- Molecular Weight : 345.8 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a methyl ester group, a chloro-substituted pyrimidine moiety, and a fluorobenzyl thioether, which contribute to its biological activity.
This compound exhibits several biological activities primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are involved in cancer cell proliferation.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
Therapeutic Applications
The compound is being investigated for potential use in:
- Cancer Treatment : Its ability to inhibit tumor growth makes it a candidate for further research in oncology.
- Antimicrobial Activity : Some derivatives of similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Table 2: Cell Line Response to Treatment
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Caspase activation |
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
